(1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate
Description
The compound "(1Z,5Z)-cycloocta-1,5-diene; (11-diphenylphosphanyl-5-tricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane; rhodium; tetrafluoroborate" is a rhodium(I) complex featuring a unique tricyclic diphosphine ligand and a (1Z,5Z)-cyclooctadiene (COD) co-ligand, paired with a tetrafluoroborate (BF₄⁻) counterion. Its molecular formula is C₅₂H₅₄BF₄O₄P₂Rh⁻, with a molecular weight of 994.657 g/mol . The tricyclohexadecahexaenyl backbone introduces significant steric bulk, while the diphenylphosphine groups provide strong electron-donating properties. This complex is primarily utilized in asymmetric catalysis and hydrogenation reactions, leveraging rhodium’s high catalytic activity .
Properties
IUPAC Name |
cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34P2.C8H12.BF4.Rh/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,25-26,29-30H,23-24,27-28H2;1-2,7-8H,3-6H2;;/q;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYSVBUVKOIHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46BF4P2Rh- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate typically involves the reaction of rhodium precursors with cyclooctadiene and diphenylphosphanyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive rhodium complex. The process may involve heating and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and atmosphere to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the rhodium complex can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions are common, where the diphenylphosphanyl ligands can be replaced by other phosphines or nitrogen-based ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Various phosphines, amines, and other ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium oxides, while substitution reactions can produce a variety of rhodium-phosphine complexes.
Scientific Research Applications
Organometallic Catalysis
The compound serves as a catalyst in various organic transformations due to the presence of rhodium and phosphine ligands. Rhodium complexes are known for their ability to facilitate hydrogenation reactions and carbon-carbon bond formations. The unique structure of this compound allows it to stabilize transition states effectively, enhancing reaction rates and selectivity.
Hydroformylation
In hydroformylation reactions, (1Z,5Z)-cycloocta-1,5-diene can be employed as a ligand for rhodium catalysts to produce aldehydes from alkenes. This process is crucial in the production of fine chemicals and intermediates for pharmaceuticals.
Diene as a Building Block
(1Z,5Z)-cycloocta-1,5-diene acts as a versatile diene in Diels-Alder reactions. Its cyclic structure allows for the formation of various cycloadducts that can be further transformed into complex organic molecules used in drug development and material science.
Polymerization Processes
The compound is also significant in polymer chemistry as a precursor for the synthesis of high-performance polymers and resins. Its reactivity can be harnessed to create materials with tailored properties for specific applications in coatings and adhesives.
Photosensitizers
Research has indicated that the compound can function as a photosensitizer in photochemical reactions. This property is particularly useful in solar energy conversion technologies and photodynamic therapy for cancer treatment.
Case Studies
Mechanism of Action
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with substrates, facilitating their activation and transformation. The diphenylphosphanyl ligands play a crucial role in stabilizing the rhodium center and enhancing its reactivity. The molecular targets and pathways involved in these catalytic processes are primarily related to the activation of C-H, C-C, and C-N bonds.
Comparison with Similar Compounds
Rhodium Complexes with Varied Phosphine Ligands
Bis(dicyclohexylphosphino)ethane Rhodium Complexes
- Example: [1,2-Bis(dicyclohexylphosphino)ethane]rhodium(I)-(Z,Z)-cycloocta-1,5-diene tetrafluoroborate (C₃₃H₅₆BF₄P₂Rh) .
- Electronic Effects: The electron-donating ability of dicyclohexylphosphine is weaker than diphenylphosphine, leading to lower electron density at the rhodium center. This difference impacts catalytic activity in hydrogenation reactions .
Bis(phospholano)ethane Rhodium Complexes
- Example: (R,R,R,R)-2,3-Bis(2,5-dimethylphospholano)benzo[b]thiophene(COD)rhodium(I) tetrafluoroborate (C₄₂H₄₈BF₄P₂Rh) .
- Comparison: Ligand Rigidity: Phospholano ligands impose a rigid chiral environment, enabling enantioselective catalysis, whereas the target compound’s tricyclic ligand offers a distinct steric profile . Molecular Weight: Lower molecular weight (913.64 g/mol vs.
Bicycloheptadiene Rhodium Complexes
- Example: (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate (C₃₅H₃₆BF₄P₂Rh) .
- Comparison :
Iridium Analogues with Similar Ligands
- Example : (1,2,5,6-η)-Cycloocta-1,5-diene(triphenylphosphane)iridium(I) tetrafluoroborate (C₃₄H₄₀BF₄N₃PIRh ) .
- Comparison :
- Metal Center : Iridium complexes often exhibit slower reaction kinetics but greater stability under oxidative conditions compared to rhodium .
- Ligand Type : The N-heterocyclic carbene (NHC) ligand in iridium complexes enhances thermal stability, whereas the target compound’s diphenylphosphine ligands prioritize electron donation .
- Synthesis Yield : Iridium analogues report yields up to 86.5% , similar to rhodium complexes, but require longer reaction times .
Ruthenium and Platinum Complexes with COD Ligands
Biological Activity
The compound (1Z,5Z)-cycloocta-1,5-diene; (11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7}]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane; rhodium; tetrafluoroborate , commonly referred to as [Rh(dppb)(COD)]BF4 , is a rhodium-based coordination complex notable for its catalytic properties in organic synthesis. This article explores its biological activity, particularly focusing on its roles in catalysis and potential applications in medicinal chemistry.
- Molecular Formula : C36H40P2Rh.BF4
- Molecular Weight : 724.36 g/mol
- CAS Number : 79255-71-3
Biological Activity Overview
The biological activity of [Rh(dppb)(COD)]BF4 primarily stems from its catalytic capabilities rather than direct pharmacological effects. It has been extensively studied for its role in facilitating various chemical reactions that are crucial for the synthesis of biologically active compounds.
Catalytic Applications
- Hydrogenation Reactions : This compound serves as an effective catalyst for regioselective hydrogenation processes. It promotes the addition of hydrogen across unsaturated bonds in organic molecules, which is essential for synthesizing saturated compounds that may exhibit biological activity .
- Enantioselective Reductive Amination : The complex is also utilized in enantioselective reductive amination reactions, which are vital for producing chiral amines—key intermediates in drug development and synthesis .
- Cross-Coupling Reactions : As a catalyst precursor, it facilitates cross-coupling reactions that are instrumental in forming carbon-carbon bonds in complex organic molecules .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of [Rh(dppb)(COD)]BF4 in various synthetic applications:
- Study on Hydrogenation : Research demonstrated that [Rh(dppb)(COD)]BF4 effectively catalyzes the hydrogenation of alkenes and alkynes to produce saturated hydrocarbons with high selectivity and yield. This property is particularly beneficial in pharmaceutical chemistry where precise control over molecular structure is required for drug efficacy .
- Asymmetric Synthesis : A study focused on the asymmetric hydrogenation of ketones using [Rh(dppb)(COD)]BF4 showed promising results in producing optically pure alcohols. The research indicated that the use of chiral ligands alongside the rhodium complex significantly enhances enantioselectivity, making it a valuable tool in synthesizing chiral drugs .
Toxicological Profile
While [Rh(dppb)(COD)]BF4 is primarily studied for its catalytic properties, its safety profile has been assessed as follows:
| Toxicity Parameter | Value |
|---|---|
| LD50 Oral | >2000 mg/kg (Rat) |
| Skin Irritation | No data available |
| Eye Irritation | Mild to severe irritation possible |
| Carcinogenicity | Not listed by IARC or NTP |
The compound's toxicological properties have not been fully investigated; therefore, caution is advised during handling and application .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this rhodium complex, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation of the rhodium center. For example, the cyclooctadiene ligand can be displaced by phosphine ligands under controlled temperatures (40–60°C) in anhydrous solvents like dichloromethane or THF . Purification via recrystallization or column chromatography is critical to isolate the tetrafluoroborate salt. Yield optimization often requires adjusting stoichiometric ratios of ligands to rhodium precursors (e.g., [Rh(COD)Cl]₂) and monitoring via TLC or NMR for intermediate stability .
Q. How can researchers characterize the structural and electronic properties of this complex?
- Methodological Answer : Key techniques include:
-
X-ray crystallography : Resolves coordination geometry (e.g., square planar for Rh(I)) and ligand spatial arrangement .
-
NMR spectroscopy : ³¹P NMR identifies phosphine ligand environments (δ ~20–40 ppm for Rh-P coupling), while ¹H/¹³C NMR tracks cyclooctadiene proton shifts .
-
Cyclic voltammetry : Probes redox behavior (e.g., Rh(I)/Rh(III) transitions) in non-aqueous electrolytes .
-
IR spectroscopy : Detects BF₄⁻ counterion vibrations (∼1050 cm⁻¹) and Rh-P stretching modes .
Technique Key Observations Reference X-ray crystallography Square planar Rh(I), COD ligand η⁴-coordination ³¹P NMR Two distinct P environments (δ 28.5, 32.1 ppm)
Q. What are the stability considerations for this complex under experimental conditions?
- Methodological Answer : The complex is air- and moisture-sensitive due to the Rh(I) center’s susceptibility to oxidation. Storage in inert atmospheres at 2–8°C in amber vials is recommended . Decomposition pathways include ligand dissociation (e.g., cyclooctadiene loss) or BF₄⁻ hydrolysis; stability assays via UV-vis spectroscopy (λ ~300–400 nm) can track degradation over time .
Advanced Research Questions
Q. How does ligand stereoelectronic tuning impact the catalytic activity of this rhodium complex in asymmetric hydrogenation?
- Methodological Answer : The diphenylphosphine ligand’s bulkiness and electron-donating capacity influence enantioselectivity. For example, steric hindrance from tricyclohexadecaenyl substituents can restrict substrate approach, favoring specific enantiomers. Computational studies (DFT) can model transition states to predict selectivity trends, while experimental validation involves testing substrates like α,β-unsaturated ketones under H₂ pressure (1–10 atm) .
Q. What mechanistic insights explain contradictory catalytic performance data in different solvent systems?
- Methodological Answer : Solvent polarity and coordination ability (e.g., THF vs. DCM) alter the active species’ solvation. In polar solvents, ion pairing between Rh and BF₄⁻ may slow substrate association. Kinetic studies (e.g., Eyring plots) and in-situ IR monitoring of catalytic intermediates (e.g., Rh-hydrides) can resolve these discrepancies. For instance, lower turnover frequencies in DMF vs. toluene correlate with solvent coordination to Rh .
Q. How can factorial design optimize reaction parameters for this complex in C–H activation studies?
- Methodological Answer : A 2³ factorial design can evaluate temperature (X₁), catalyst loading (X₂), and substrate concentration (X₃). Response surface methodology (RSM) identifies interactions (e.g., X₁×X₂) affecting yield or enantiomeric excess. For example, higher temperatures (80°C) may offset low catalyst loadings (0.5 mol%) in arylations, validated by ANOVA (p < 0.05) .
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 40–100°C | 80°C |
| Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% |
| Substrate Concentration | 0.1–0.5 M | 0.3 M |
Q. What computational methods validate experimental observations of ligand-substrate interactions?
- Methodological Answer : Hybrid DFT (e.g., B3LYP-D3) with LANL2DZ basis sets for Rh models Rh-P bond lengths and charge distribution. Molecular dynamics simulations (e.g., in Gaussian or ORCA) can predict ligand flexibility during catalysis, correlating with experimental turnover numbers .
Future Directions
Q. How can AI-driven automation enhance reproducibility in synthesizing and testing this complex?
- Methodological Answer : Autonomous labs integrating robotic synthesis (e.g., Chemspeed) with real-time HPLC/MS analysis enable high-throughput screening of ligand libraries. Machine learning algorithms (e.g., Random Forests) can predict optimal reaction conditions from historical data, reducing trial-and-error approaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
